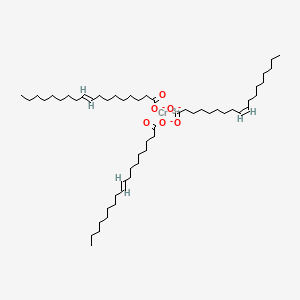
Cobalt--gadolinium (2/1)
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Cobalt–gadolinium (2/1) is a compound that combines cobalt and gadolinium in a 2:1 ratio Both elements are known for their unique properties: cobalt is a ferromagnetic metal with high thermostability, while gadolinium is a rare-earth element with significant magnetic and luminescent properties
准备方法
Synthetic Routes and Reaction Conditions: The preparation of cobalt–gadolinium (2/1) can be achieved through several methods, including the sol-gel method, hydrothermal synthesis, and co-precipitation. For instance, the sol-gel method involves the use of cobalt nitrate and gadolinium nitrate as starting materials, which are dissolved in a solvent and then subjected to a series of heating and drying steps to form the desired compound .
Industrial Production Methods: Industrial production of cobalt–gadolinium (2/1) typically involves large-scale synthesis techniques such as chemical vapor deposition and solid-state reactions. These methods ensure the production of high-purity compounds with consistent properties, which are essential for their application in various industries.
化学反应分析
Types of Reactions: Cobalt–gadolinium (2/1) undergoes several types of chemical reactions, including oxidation, reduction, and substitution. For example, cobalt in the compound can react with oxygen to form cobalt oxide, while gadolinium can form gadolinium oxide under similar conditions .
Common Reagents and Conditions: Common reagents used in the reactions of cobalt–gadolinium (2/1) include oxygen, hydrogen, and various acids and bases. The reactions typically occur under controlled temperature and pressure conditions to ensure the desired products are formed.
Major Products Formed: The major products formed from the reactions of cobalt–gadolinium (2/1) include cobalt oxide, gadolinium oxide, and various mixed oxides and hydroxides. These products are often used in further applications, such as catalysts and magnetic materials .
科学研究应用
Cobalt–gadolinium (2/1) has a wide range of scientific research applications due to its unique properties. In chemistry, it is used as a catalyst in various reactions, including hydrogenation and oxidation reactions . In biology and medicine, the compound is explored for its potential use in magnetic resonance imaging (MRI) contrast agents and targeted drug delivery systems . Additionally, in industry, cobalt–gadolinium (2/1) is used in the production of high-performance magnets and electronic devices .
作用机制
The mechanism of action of cobalt–gadolinium (2/1) involves its interaction with molecular targets and pathways in various applications. For instance, in MRI contrast agents, gadolinium enhances the contrast of images by altering the magnetic properties of nearby water molecules, making it easier to distinguish between different tissues . In catalytic applications, cobalt acts as an active site for various chemical reactions, facilitating the conversion of reactants to products .
相似化合物的比较
Cobalt–gadolinium (2/1) can be compared with other similar compounds, such as cobalt–nickel ferrite and gadolinium–aluminum garnet. These compounds share some properties with cobalt–gadolinium (2/1), such as magnetic and catalytic properties, but differ in their specific applications and performance. For example, cobalt–nickel ferrite is often used in biomedical applications due to its hydrophilic surface properties, while gadolinium–aluminum garnet is known for its luminescent properties and is used in display devices and white light sources .
Conclusion
Cobalt–gadolinium (2/1) is a versatile compound with significant potential in various scientific and industrial applications. Its unique combination of cobalt and gadolinium properties makes it a valuable material for research and development in fields such as chemistry, biology, medicine, and industry.
属性
CAS 编号 |
12017-22-0 |
|---|---|
分子式 |
Co2Gd |
分子量 |
275.1 g/mol |
IUPAC 名称 |
cobalt;gadolinium |
InChI |
InChI=1S/2Co.Gd |
InChI 键 |
XUUNDKJGMUAZRI-UHFFFAOYSA-N |
规范 SMILES |
[Co].[Co].[Gd] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![Tributyl[(3,3-dimethylbut-1-EN-2-YL)oxy]stannane](/img/structure/B14712817.png)










![Acetic acid;[4-[cyclooctylidene-(4-hydroxyphenyl)methyl]phenyl] acetate](/img/structure/B14712873.png)


